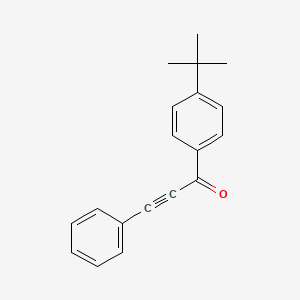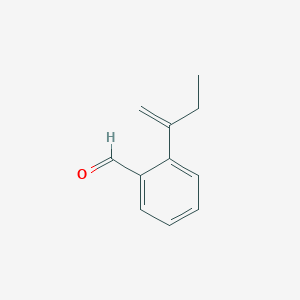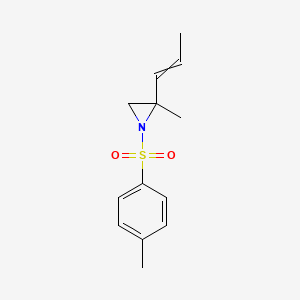![molecular formula C24H18N4O5 B12533534 N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both quinoline and benzamide moieties in its structure suggests that it may exhibit unique pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Ulmann condensation of o-chlorobenzoic acid with aniline in the presence of potassium carbonate.
Introduction of the Hydroxy and Oxo Groups: The hydroxy and oxo groups are introduced through subsequent reactions, such as bromination and hydrolysis.
Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the quinoline derivative with 4-nitrobenzoyl chloride under basic conditions.
Final Condensation: The final step involves the condensation of the quinoline derivative with the benzamide derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of a quinoline-2,4-dione derivative.
Reduction: Formation of an amino-substituted benzamide derivative.
Substitution: Formation of various substituted benzamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The nitrobenzamide moiety may also contribute to its biological activity by interacting with cellular proteins and disrupting their function .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: Known for their diverse biological activities and used in drug development.
Quinoline-2,4-diones: Display different tautomeric forms and have significant pharmacological importance.
Benzamides: Commonly used in medicinal chemistry for their pharmacological properties.
Uniqueness
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide is unique due to the combination of the quinoline and benzamide moieties in its structure. This combination may result in synergistic effects, enhancing its biological activity and making it a promising candidate for further research and development.
Propiedades
Fórmula molecular |
C24H18N4O5 |
|---|---|
Peso molecular |
442.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C24H18N4O5/c1-15(25-26-23(30)16-11-13-18(14-12-16)28(32)33)21-22(29)19-9-5-6-10-20(19)27(24(21)31)17-7-3-2-4-8-17/h2-14,29H,1H3,(H,26,30)/b25-15+ |
Clave InChI |
YANZJGHBWYYVSX-MFKUBSTISA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=C(C=C1)[N+](=O)[O-])/C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
SMILES canónico |
CC(=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


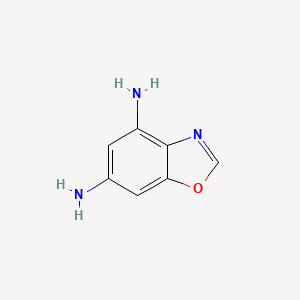
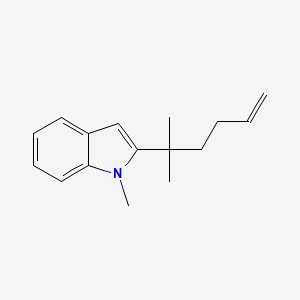
![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
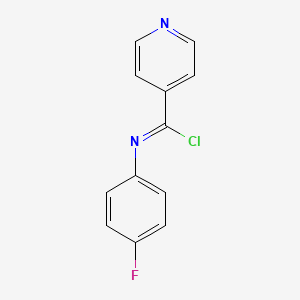
![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)

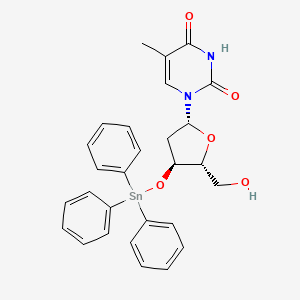
![5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole](/img/structure/B12533536.png)
